![molecular formula C10H11ClN2O3S B1416722 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride CAS No. 1170785-85-9](/img/structure/B1416722.png)
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride
Overview
Description
“5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1170785-85-9 . It has a molecular weight of 274.73 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest for many research groups . Various strategies have been investigated and developed to reduce and/or delay bacterial resistance . One of these strategies regards the design and development of antimicrobial hybrids and conjugates .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3S.ClH/c1-12-5-4-11-10 (12)16-6-7-2-3-8 (15-7)9 (13)14;/h2-5H,6H2,1H3, (H,13,14);1H .Physical And Chemical Properties Analysis
This compound is sparingly soluble in water and very soluble in methanol . It is stored at room temperature and comes in the form of a powder .Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, like 5-hydroxymethylfurfural (HMF), are crucial for developing sustainable polymers, functional materials, and fuels from plant biomass. This research area focuses on synthesizing HMF and its derivatives, including furan-2-carboxylic acids, from hexose carbohydrates and lignocellulose. The versatility of these compounds underpins their potential as renewable feedstocks for the chemical industry, aiming to replace non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Furan Fatty Acids and Health
Research on furan fatty acids highlights their beneficial health effects, including antioxidant and anti-inflammatory activities. These compounds, found in plants, algae, and fish, have been studied for their potential in preventing the progression from prediabetes to type 2 diabetes and improving renal health. Despite some controversies, the balance of evidence suggests that furan fatty acids contribute positively to health (Xu et al., 2017).
Biocatalytic Valorization of Furans
The instability of furans like furfural and 5-hydroxymethylfurfural poses challenges for their synthetic modification. Biocatalysis offers a high-selectivity, environmentally friendly alternative for upgrading furans, including detoxification, selective syntheses, and solvent-free esterifications. Despite modest productivities reported, there's potential for development and scale-up in biocatalytic processes for furan valorization (Domínguez de María & Guajardo, 2017).
Imidazole Derivatives in CNS Drug Development
Imidazole and its derivatives play a significant role in developing central nervous system (CNS) drugs. Compounds with imidazole groups have shown potential in treating various CNS disorders due to their penetrability and activity. Research into modifying these compounds to enhance their efficacy and reduce side effects is ongoing, with a focus on azole groups and their CNS effects (Saganuwan, 2020).
Safety and Hazards
properties
IUPAC Name |
5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S.ClH/c1-12-5-4-11-10(12)16-6-7-2-3-8(15-7)9(13)14;/h2-5H,6H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUBEAFXHDQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(O2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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